

Spectroscopic Profile of 1-Boc-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Boc-4-methylpiperazine

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This guide provides a comprehensive overview of the spectroscopic data for **1-Boc-4-methylpiperazine** (tert-butyl 4-methylpiperazine-1-carboxylate), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Property	Value
Chemical Name	tert-butyl 4-methylpiperazine-1-carboxylate
Synonyms	1-Boc-4-methylpiperazine, N-Boc-N'-methylpiperazine
CAS Number	53788-49-1
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [1]
Molecular Weight	200.28 g/mol [1]
Appearance	Colorless oil [2]
Boiling Point	254.8°C at 760 mmHg
Density	1.023 g/cm ³

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **1-Boc-4-methylpiperazine** provide detailed information about its carbon-hydrogen framework.

^1H NMR Data

The ^1H NMR spectrum of **1-Boc-4-methylpiperazine** shows distinct signals for the protons of the Boc protecting group, the methyl group, and the piperazine ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.40	t	4H	-N(Boc)-CH ₂ -
~2.35	t	4H	-N(CH ₃)-CH ₂ -
~2.28	s	3H	-CH ₃
~1.45	s	9H	-C(CH ₃) ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~154.7	C=O (Boc)
~79.5	-C(CH ₃) ₃
~54.5	-N(CH ₃)-CH ₂ -
~46.2	-N(Boc)-CH ₂ -
~46.0	-CH ₃
~28.4	-C(CH ₃) ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Boc-4-methylpiperazine** shows characteristic absorption bands for the C-H, C-N, and C=O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~2865	Medium	C-H stretch (alkane)
~1695	Strong	C=O stretch (carbamate)
~1417	Medium	C-H bend (alkane)
~1238	Strong	C-N stretch
~1162	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Boc-4-methylpiperazine**, the expected molecular ion peak and common fragments are listed below.

m/z	Relative Intensity	Assignment
200.15	Moderate	[M] ⁺ (Molecular Ion)
144.12	High	[M - C ₄ H ₈] ⁺
100.10	High	[M - Boc] ⁺
57.07	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-Boc-4-methylpiperazine**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **1-Boc-4-methylpiperazine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol

- **Sample Preparation (Neat Liquid):** Place a drop of neat **1-Boc-4-methylpiperazine** between two KBr or NaCl plates to form a thin film.
- **Data Acquisition:** Place the sample holder in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

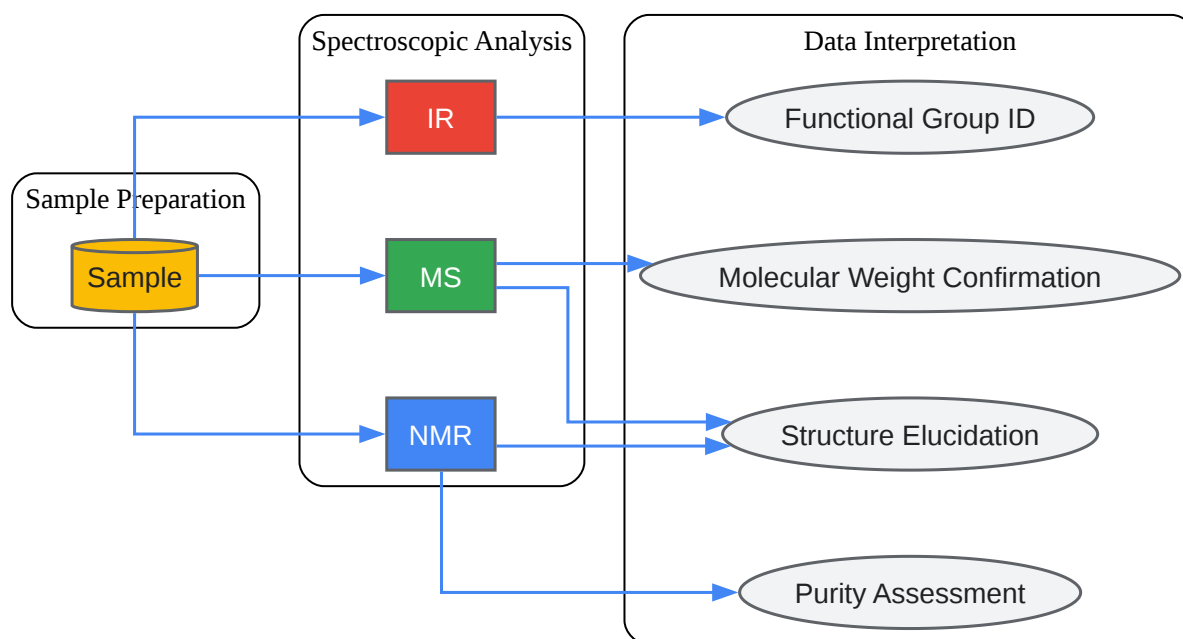
- **Background Correction:** Run a background spectrum of the empty sample holder and subtract it from the sample spectrum to eliminate atmospheric and instrument-related absorptions.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of **1-Boc-4-methylpiperazine** (typically ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is likely to show a more prominent molecular ion peak.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-Boc-4-methylpiperazine**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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